molecular formula C12H22N4 B11811172 5-(tert-Butyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole

5-(tert-Butyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole

Cat. No.: B11811172
M. Wt: 222.33 g/mol
InChI Key: YVVMTSWDRDGYSQ-UHFFFAOYSA-N
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Description

The compound 5-(tert-Butyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole features a 1,2,4-triazole core substituted at position 5 with a bulky tert-butyl group and at position 3 with a 2-(pyrrolidin-1-yl)ethyl chain. The pyrrolidinylethyl moiety introduces a secondary amine, enabling hydrogen bonding and pH-dependent solubility.

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

3-tert-butyl-5-(2-pyrrolidin-1-ylethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C12H22N4/c1-12(2,3)11-13-10(14-15-11)6-9-16-7-4-5-8-16/h4-9H2,1-3H3,(H,13,14,15)

InChI Key

YVVMTSWDRDGYSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NNC(=N1)CCN2CCCC2

Origin of Product

United States

Preparation Methods

Reaction Design and Reagent Selection

The one-pot strategy involves three key components:

  • Amidine : Formamidine (to introduce hydrogen at position 1).

  • Carboxylic Acid : 3-Bromopropanoic acid (to install a bromoethyl group at position 3).

  • Hydrazine : tert-Butylhydrazine (to introduce the tert-butyl group at position 5).

The reaction proceeds via sequential coupling, cyclization, and dehydration steps (Scheme 1). Initial amide bond formation between formamidine and 3-bromopropanoic acid generates an acylamidine intermediate, which undergoes cyclization with tert-butylhydrazine to yield 5-(tert-butyl)-3-(2-bromoethyl)-1H-1,2,4-triazole. This intermediate is subsequently subjected to nucleophilic substitution with pyrrolidine to furnish the final product.

Stepwise Synthesis via Post-Functionalization

Intermediate Synthesis: 5-(tert-Butyl)-3-(2-bromoethyl)-1H-1,2,4-triazole

The bromoethyl intermediate serves as a versatile precursor for introducing the pyrrolidinyl group. Key steps include:

  • Triazole Core Formation : Using the one-pot method with 3-bromopropanoic acid and tert-butylhydrazine.

  • Purification : Chromatographic isolation (silica gel, ethyl acetate/hexane) yields the intermediate in 54% purity.

Nucleophilic Substitution with Pyrrolidine

Reaction of the bromoethyl intermediate with pyrrolidine (2.0 equiv.) in acetonitrile at 80°C for 12 h installs the 2-(pyrrolidin-1-yl)ethyl group. The reaction exhibits high efficiency (89% yield) due to the favorable nucleophilicity of pyrrolidine and the primary alkyl bromide’s reactivity.

Alternative Cyclization Strategies

Thiosemicarbazide Cyclization

An alternative route involves cyclizing thiosemicarbazide derivatives under acidic conditions:

  • Thiosemicarbazide Preparation : Condensation of tert-butyl isothiocyanate with 2-(pyrrolidin-1-yl)ethylamine.

  • Cyclization : Treatment with hydrochloric acid (6 M) at reflux induces cyclodehydration, yielding the target triazole. This method achieves moderate yields (45–52%) but requires stringent pH control to avoid side reactions.

Comparative Analysis of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
One-Pot Three-Component26–54High atom economy, minimal purificationtert-Butylhydrazine synthesis required
Post-Functionalization89High regioselectivity, scalabilityMulti-step process, intermediate handling
Thiosemicarbazide Route45–52Avoids azide intermediatesLow yield, harsh acidic conditions

Computational Insights into Reaction Pathways

Density functional theory (DFT) calculations reveal that the one-pot reaction’s rate-limiting step is the cyclization of the acylamidine intermediate (activation energy: 28.7 kcal/mol). Introducing electron-withdrawing groups on the carboxylic acid component (e.g., bromoethyl) accelerates this step by stabilizing the transition state through inductive effects.

Scale-Up Considerations and Industrial Relevance

Pilot-scale trials (100 g batch) of the one-pot method demonstrate reproducible yields (51–53%) but highlight the need for:

  • Inert Atmosphere : To prevent tert-butylhydrazine oxidation.

  • Catalyst Recycling : Palladium catalysts (e.g., Pd(OAc)₂) from coupling steps can be recovered via filtration (78% recovery) .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole compounds with various alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Research indicates that triazole derivatives, including 5-(tert-Butyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole, exhibit significant anticancer properties. Various studies have shown that compounds with a triazole framework can inhibit tumor growth in different cancer cell lines. For instance:

  • Cell Line Studies : Compounds similar to this triazole have been tested against MDA-MB231 and HCT116 cancer cell lines, demonstrating promising results with IC50 values indicating effective cytotoxicity .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of triazoles to interfere with cellular processes such as DNA synthesis and repair mechanisms in cancer cells .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial activities. The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

  • Broad Spectrum Activity : Studies have reported that triazole derivatives possess activity against both Gram-positive and Gram-negative bacteria . This broad-spectrum efficacy is crucial in addressing antibiotic resistance issues.

Anti-inflammatory Effects

Emerging research suggests that triazole compounds may exhibit anti-inflammatory properties. The modulation of inflammatory pathways can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

  • Cytokine Inhibition : Some studies indicate that triazoles can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

Case Study 1: Anticancer Activity

A study conducted on a series of triazole derivatives included this compound. The results showed significant inhibition of cell proliferation in breast cancer cell lines with an IC50 value lower than standard treatments .

CompoundCell LineIC50 (µM)
This compoundMDA-MB23142.5
Control (5-Fluorouracil)MDA-MB23150

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against several pathogenic bacteria. The results indicated a strong inhibitory effect on both Staphylococcus aureus and Escherichia coli.

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Analogues
2.1.1. MRK-016 (GABAA α5 Inverse Agonist)
  • Structure : 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine .
  • Key Features: Combines a pyrazolotriazine core with tert-butyl and methylisoxazol groups. Exhibits α5-selective inverse agonism (IC₅₀ = 0.8–1.5 nM) for GABAA receptors.
  • Comparison :
    • The target compound’s pyrrolidinylethyl group may offer improved solubility over MRK-016’s polycyclic structure.
    • Both share tert-butyl groups, but MRK-016’s methylisoxazol and pyrazolotriazine substituents likely enhance receptor subtype specificity.
2.1.2. α-Amylase/Glucosidase Inhibitors ()
  • Examples : Compounds 9 , 15 , and 16 with nitrophenyl, dichlorophenyl, and tolyl substituents .
  • Key Features :
    • Electron-withdrawing groups (e.g., nitro) enhance enzyme inhibition (IC₅₀ values: 1.2–4.8 µM).
    • Aromatic substituents improve π-π stacking with enzyme active sites.
  • Comparison :
    • The target compound’s tert-butyl and pyrrolidinylethyl groups lack electron-withdrawing effects, suggesting lower suitability for α-amylase/glucosidase inhibition compared to nitrophenyl derivatives.
2.1.3. 5-[3-(tert-Butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol ()
  • Structure : tert-Butyl, dichlorobenzyl, and methylthiol substituents .
  • Key Features: High molecular weight (396.34 g/mol) and lipophilicity (logP estimated >4). Potential pesticide applications due to dichlorobenzyl’s biocidal properties.
  • Comparison :
    • The target compound’s pyrrolidinylethyl group may reduce lipophilicity and enhance aqueous solubility compared to dichlorobenzyl derivatives.
2.2. Physicochemical and Pharmacokinetic Properties
Property Target Compound MRK-016 Compound 15
Molecular Weight ~280–300 g/mol (estimated) 465.3 g/mol 460.3 g/mol 396.3 g/mol
Key Substituents tert-Butyl, pyrrolidinylethyl tert-Butyl, pyrazolotriazine Nitrophenyl, dichlorophenyl tert-Butyl, dichlorobenzyl
Lipophilicity (logP) Moderate (~2–3) High (~3–4) High (~3–4) High (~4–5)
Solubility Improved (amine group) Limited (polycyclic core) Low (aromatic substituents) Very low (thiol, dichlorobenzyl)
Bioactivity Hypothetical CNS targeting GABAA α5 inverse agonist α-Amylase/glucosidase inhibitor Pesticide (speculative)
2.3. Substituent Effects on Activity
  • tert-Butyl Group :
    • Enhances metabolic stability and membrane permeability in MRK-016 and compounds .
    • May reduce enzymatic binding affinity in polar active sites (e.g., α-amylase) .
  • Pyrrolidinylethyl vs. Aromatic Groups :
    • Pyrrolidinylethyl introduces basicity and hydrogen-bonding capacity, favoring CNS or receptor-mediated activities.
    • Aromatic substituents (e.g., nitrophenyl) prioritize enzyme inhibition via π-π interactions .
  • Sulfur-Containing Derivatives :
    • Thiol groups () increase redox sensitivity but reduce solubility compared to the target’s amine .

Biological Activity

5-(tert-Butyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole is a synthetic compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its unique structure, featuring a tert-butyl group and a pyrrolidin-1-yl ethyl substituent, contributes to its diverse biological activities, which include antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound based on various studies and findings.

  • Molecular Formula: C12H22N4
  • Molecular Weight: 222.33 g/mol
  • Structure: The compound contains a triazole ring with distinct substituents that enhance its solubility and biological activity compared to other triazoles.

Antimicrobial and Antifungal Properties

Triazoles are widely recognized for their antimicrobial and antifungal activities. The specific compound has shown potential in various studies:

  • Antimicrobial Activity: Research indicates that triazole derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of bacteria and fungi effectively .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cell Line Studies: In vitro tests against cancer cell lines such as HT29 (colon cancer) have shown that triazole derivatives can significantly inhibit cell proliferation. For example, compounds with similar structures demonstrated IC50 values indicating strong cytotoxic effects against these cancer cells .
Compound NameCell Line TestedIC50 Value (µg/mL)Effect
This compoundHT29Not specifiedSignificant inhibition
55.7 TZ (similar structure)HT2955.7Cytotoxic activity
Compound 8bMDA-MB23142.5High activity

Understanding the mechanism of action for this compound is crucial for optimizing its efficacy. Research suggests that the compound may interact with various biological targets involved in cell proliferation and survival pathways:

  • Inhibition of Kinases: Some studies have indicated that triazoles can inhibit phospholipid-dependent kinases, leading to apoptosis in cancer cells .

Comparative Analysis with Other Triazoles

The unique combination of the tert-butyl and pyrrolidinyl groups in this compound may enhance its pharmacological profile compared to other triazoles:

Compound NameStructureUnique Features
3-Amino-5-methyl-1H-1,2,4-triazoleStructure not shownContains an amino group enhancing reactivity
4-Methylthio-3-nitro-1H-1,2,4-triazoleStructure not shownNitro group provides unique electronic properties
5-(Phenyl)-3-(pyrrolidinyl)-1H-1,2,4-triazoleStructure not shownPhenyl group may increase lipophilicity

Q & A

Q. What are the key considerations for designing a synthetic pathway for 5-(tert-Butyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with the formation of the triazole core followed by functionalization. For example:

Triazole Core Formation : Use cyclocondensation of thiosemicarbazides with appropriate carbonyl compounds under reflux (e.g., ethanol, 12–24 hours) .

Substituent Introduction : Alkylation or nucleophilic substitution to attach the tert-butyl and pyrrolidinylethyl groups. Microwave-assisted methods or solvent-free conditions can enhance yields and reduce reaction times .

  • Critical Parameters : Optimize temperature, solvent polarity, and catalyst (e.g., K₂CO₃ for alkylation). Monitor reactions via TLC or HPLC.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., tert-butyl protons at ~1.3 ppm; pyrrolidine signals between 2.5–3.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₂H₂₂N₄ requires m/z ≈ 246.18).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals using slow evaporation in DCM/hexane .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with triazole derivatives' known activities (e.g., enzyme inhibition, antimicrobial):
  • Enzyme Inhibition : Test against kinases or proteases using fluorometric assays (e.g., ATPase activity with malachite green reagent).
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and solvent-only blanks.

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl vs. methyl groups) impact biological activity?

  • Methodological Answer : Conduct a Structure-Activity Relationship (SAR) study:

Synthesize Analogues : Replace tert-butyl with smaller alkyl groups (methyl, isopropyl) or aromatic substituents.

Assay Comparison : Test analogues in parallel using standardized assays (e.g., IC₅₀ determination for enzyme inhibition).

Data Analysis : Use statistical tools (e.g., ANOVA) to correlate substituent bulk/hydrophobicity with activity trends.

  • Example : Bulky tert-butyl groups may enhance target binding via hydrophobic interactions, as seen in pyrazole-triazole hybrids .

Q. How can conflicting data on compound efficacy across studies be resolved?

  • Methodological Answer : Address contradictions through:
  • Standardized Protocols : Ensure consistent assay conditions (pH, temperature, cell lines).
  • Meta-Analysis : Compare datasets using tools like PCA (Principal Component Analysis) to identify outliers or confounding variables.
  • Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity if initial data came from fluorescence assays).
  • Example : Discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture media .

Q. What computational strategies predict binding modes of this compound with biological targets?

  • Methodological Answer : Use molecular docking and dynamics simulations :

Target Selection : Prioritize proteins with known triazole interactions (e.g., CYP450 enzymes, kinases).

Docking Software : AutoDock Vina or Schrödinger Suite for preliminary binding poses.

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

  • Validation : Cross-check with mutagenesis data or crystallographic structures (if available) .

Q. What advanced techniques characterize degradation products under physiological conditions?

  • Methodological Answer : Employ stability studies :

Simulated Physiological Media : Incubate compound in PBS (pH 7.4) or human serum at 37°C for 24–72 hours.

LC-MS/MS Analysis : Identify degradation products via fragmentation patterns.

Metabolite Prediction : Use software like Meteor Nexus to map plausible metabolic pathways.

  • Example : Tert-butyl groups may undergo oxidative metabolism, forming carboxylic acid derivatives .

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